molecular formula C11H17N3 B6331774 1-(4-Methylpyridin-2-yl)-1,4-diazepane CAS No. 1249958-77-7

1-(4-Methylpyridin-2-yl)-1,4-diazepane

Cat. No.: B6331774
CAS No.: 1249958-77-7
M. Wt: 191.27 g/mol
InChI Key: OBNWZRXHPJTOEH-UHFFFAOYSA-N
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Description

1-(4-Methylpyridin-2-yl)-1,4-diazepane is an organic compound that belongs to the class of heterocyclic compounds It features a diazepane ring fused with a pyridine ring substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyridin-2-yl)-1,4-diazepane typically involves the reaction of 4-methyl-2-pyridylamine with a suitable diazepane precursor under controlled conditions. One common method involves the use of a cyclization reaction where the amine group of 4-methyl-2-pyridylamine reacts with a bifunctional reagent to form the diazepane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylpyridin-2-yl)-1,4-diazepane is unique due to its diazepane ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Biological Activity

1-(4-Methylpyridin-2-yl)-1,4-diazepane is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as a modulator of muscarinic acetylcholine receptors (mAChRs). This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H15N3C_{11}H_{15}N_3. The compound features a diazepane ring substituted with a 4-methylpyridine moiety.

Muscarinic Acetylcholine Receptor Modulation

Research indicates that compounds similar to this compound act as agonists of mAChRs, particularly the M1 and M4 subtypes. These receptors are critical in mediating various neurological functions and are implicated in cognitive disorders such as Alzheimer's disease and schizophrenia. The modulation of these receptors can lead to improved cognitive function and memory performance in preclinical models .

Table 1: Summary of Biological Activities

Activity TypeDescription
mAChR AgonistActs on M1 and M4 receptors, potentially aiding in cognitive enhancement.
Antiparkinsonian EffectsShown to reverse dopamine-mediated behaviors in animal models .
Anticancer PotentialIndications of anticancer activity through modulation of cell cycle phases in various cancer lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, the presence of the pyridine ring enhances receptor affinity and selectivity. Studies have shown that substituents on the diazepane ring can significantly alter pharmacokinetic properties such as solubility and metabolic stability .

Table 2: SAR Insights

ModificationEffect on Activity
Methyl substitutionIncreased potency against mAChRs
Alteration of diazepane ringChanges in solubility and clearance rates
Variations in pyridineAffect receptor selectivity and binding affinity

Case Studies

Several studies have evaluated the efficacy of compounds related to this compound:

  • Cognitive Enhancement : In a rodent model, administration of a related mAChR agonist showed significant improvement in working memory tasks compared to controls treated with scopolamine .
  • Anticancer Activity : A derivative demonstrated potent antiproliferative effects against breast cancer cell lines, leading to cell cycle arrest at the G2/M phase. This was attributed to its ability to inhibit tubulin polymerization .
  • Neuroprotective Effects : In nonhuman primate models of Parkinson's disease, compounds structurally similar to this compound were effective in reducing l-DOPA-induced dyskinesia without significant side effects .

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-3-5-13-11(9-10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNWZRXHPJTOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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